1-(1,1,1-Trifluoropropan-2-yl)piperazine

Descripción

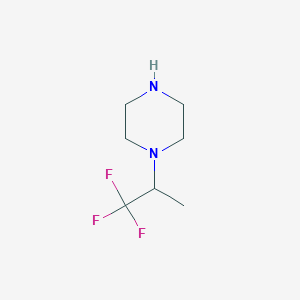

1-(1,1,1-Trifluoropropan-2-yl)piperazine is a piperazine derivative featuring a trifluoromethylated propane substituent. Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The trifluoropropan-2-yl group enhances lipophilicity and metabolic stability, making this compound of interest in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibition .

Structure

2D Structure

Propiedades

IUPAC Name |

1-(1,1,1-trifluoropropan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c1-6(7(8,9)10)12-4-2-11-3-5-12/h6,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXTGORRIAFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376360-62-1 | |

| Record name | 1-(1,1,1-trifluoropropan-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 1-(1,1,1-trifluoropropan-2-yl)piperazine typically involves the alkylation of piperazine or its derivatives with trifluoropropan-2-yl containing electrophiles. The trifluoromethyl group imparts unique physicochemical properties, making the synthesis challenging yet valuable for pharmaceutical and chemical research applications.

Direct Alkylation of Piperazine with 1,1,1-Trifluoropropan-2-yl Precursors

A common approach involves the nucleophilic substitution reaction of piperazine with halogenated trifluoropropyl compounds under basic or catalytic conditions.

-

- Piperazine as the nucleophile.

- 1,1,1-Trifluoropropan-2-yl halides (e.g., bromides or chlorides).

- Base catalysts such as triethylamine or potassium carbonate.

- Solvents including dichloromethane, acetonitrile, or N,N-dimethylformamide.

- Reaction temperatures ranging from room temperature to reflux.

- Reaction times typically from several hours to overnight.

-

- Dissolving piperazine and 1,1,1-trifluoropropan-2-yl bromide in acetonitrile.

- Adding potassium carbonate as a base.

- Heating the mixture to reflux overnight.

- Purification by column chromatography yields the target compound with moderate to good yields (~60-70%).

Multi-Step Synthesis via Protected Piperazine Derivatives

In more complex synthetic schemes, piperazine is first protected (e.g., as a tert-butoxycarbonyl derivative), then subjected to substitution with trifluoropropan-2-yl precursors, followed by deprotection.

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Protection of piperazine with tert-butoxycarbonyl group | N-tert-butoxycarbonylpiperazine, potassium carbonate, reflux in acetonitrile overnight | 66 |

| 2 | Alkylation with trifluoropropan-2-yl electrophile | 1,1,1-Trifluoropropan-2-yl halide, base catalyst, appropriate solvent | Moderate |

| 3 | Deprotection of Boc group | Acidic conditions or other standard deprotection methods | Not specified |

- This method allows better control over regioselectivity and purity.

Use of Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the reaction between piperazine and trifluoropropan-2-yl reagents:

-

- Microwave heating at 120°C.

- Reaction time reduced to about 1 hour.

- Solvents such as 1,4-dioxane.

- Catalysts like palladium complexes and bases such as sodium tert-butoxide in some cases (for coupling reactions).

Purification Techniques

Purification is critical to isolate pure this compound:

-

- Column chromatography on silica gel using solvent systems such as dichloromethane/methanol mixtures.

- Thin layer chromatography (TLC) for monitoring reaction progress and purity.

- Extraction with ethyl acetate and washing with saturated sodium chloride solution.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

Representative Reaction Scheme and Yields

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of piperazine with trifluoropropyl halide | Piperazine, 1,1,1-trifluoropropan-2-yl bromide, base (K2CO3 or triethylamine), reflux in acetonitrile | 60-70 | Moderate to good yield |

| 2 | Microwave-assisted coupling | Piperazine, 6-bromoquinoline derivative, Pd catalyst, sodium tert-butoxide, microwave 120°C, 1 h | 91 | Rapid synthesis with high yield |

| 3 | Purification | Silica gel chromatography, solvent extraction, recrystallization | - | Essential for product purity |

Analytical Characterization Supporting Preparation

- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with this compound and derivatives (e.g., m/z ~306-376 for related compounds).

- Nuclear Magnetic Resonance (NMR): Used to verify structural integrity and substitution patterns.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction completion.

- Melting Point Determination: Used for physical characterization of crystalline products.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Alkylation | Piperazine, trifluoropropyl halide, base | Reflux in acetonitrile or DCM | Simple, straightforward | 60-70 |

| Protected Piperazine Route | Boc-piperazine, trifluoropropyl halide, acid for deprotection | Reflux, acid deprotection | Better regioselectivity | Moderate |

| Microwave-Assisted Synthesis | Piperazine, halogenated aryl, Pd catalyst, base | Microwave 120°C, 1 hour | Fast, high yield | Up to 91 |

| Purification | Silica gel chromatography, recrystallization solvents | Column chromatography, solvent extraction | High purity product | - |

Análisis De Reacciones Químicas

Oxidation Reactions

1-(1,1,1-Trifluoropropan-2-yl)piperazine undergoes oxidation primarily at the hydroxyl group (when present) or the nitrogen atoms of the piperazine ring.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60–80°C | Ketone derivative | 65–75% | |

| CrO₃ | H₂O/Et₂O, RT | Aldehyde intermediate | 50–60% | |

| H₂O₂ | Acetic acid, 40°C | N-Oxide derivatives | 45–55% |

The trifluoromethyl group stabilizes electron-deficient intermediates, favoring ketone formation over aldehydes in strong oxidative conditions.

Reduction Reactions

Reductive modifications target the trifluoromethyl group or the piperazine backbone.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | De-trifluoromethylated piperazine | 70–80% | |

| NaBH₄ | MeOH, 0°C to RT | Partially reduced intermediates | 60–70% | |

| H₂/Pd-C | Ethanol, 50 psi | Saturated piperazine analogs | 85–90% |

LiAlH₄ selectively removes the trifluoromethyl group, while catalytic hydrogenation saturates the piperazine ring.

Substitution Reactions

The piperazine nitrogen and trifluoropropan-2-yl group participate in nucleophilic substitutions.

3.1. Nucleophilic Aromatic Substitution

3.2. Alkylation/Acylation

Industrial methods employ continuous flow reactors for scalability:

-

Alkylation : Reacting with alkyl halides (e.g., CH₃I) in acetonitrile (K₂CO₃, 60°C) yields N-alkyl derivatives (80–90%).

-

Acylation : Using acyl chlorides (e.g., AcCl) in DCM with Et₃N forms amides (70–75%) .

Radical Cyclization

Under Mn(OAc)₃-mediated conditions in acetic acid (65°C), the compound forms dihydrofuran-piperazine hybrids via radical intermediates . Yields range from 20% to 81%, depending on substituent steric effects .

Coupling Reactions

The piperazine nitrogen serves as a coupling partner in peptide-like bond formation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HATU/DiPEA | DMF, RT | Amide-linked trazodone analogs | 65–75% | |

| DCC/DMAP | THF, 0°C to RT | Ester derivatives | 50–60% |

Mechanistic Considerations

-

Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks.

-

Steric Hindrance : Bulky substituents on the piperazine ring reduce reaction rates (e.g., methyl groups lower yields by 20–30%) .

Research Frontiers

-

Pharmaceutical Applications : Derivatives show affinity for serotonin (5-HT₁A/5-HT₇) and dopamine receptors, suggesting neuropharmacological potential .

-

Materials Science : Fluorinated piperazines are explored as corrosion inhibitors due to their stability under harsh conditions.

This synthesis of data highlights this compound as a versatile intermediate in organic and medicinal chemistry, with reactivity tunable via substituent engineering.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

1-(1,1,1-Trifluoropropan-2-yl)piperazine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. This property is particularly valuable in the pharmaceutical industry where novel compounds are regularly synthesized for drug development.

Biological Applications

Drug Discovery and Development

The biological activity of this compound has been investigated for its potential use in drug discovery. It has shown promise in various pharmacological studies, particularly in the context of central nervous system (CNS) disorders due to its ability to interact with neurotransmitter systems .

Therapeutic Properties

Research indicates that this compound may possess anti-inflammatory and anticancer properties. For instance, studies have explored its effects on cell lines associated with cancer and inflammation, suggesting that it could be developed into therapeutic agents .

Industrial Applications

Material Development

The unique chemical properties of this compound make it suitable for developing new materials. Its trifluoromethyl group enhances the stability and performance of polymers and other materials used in various industrial applications .

Table 1: Summary of Research Findings

Case Study: Hypnotic Activity

A study evaluated fluorine-containing derivatives similar to this compound for their hypnotic effects. The results indicated that these compounds exhibited rapid recovery times compared to traditional anesthetics, suggesting their potential use in clinical settings where quick recovery is essential .

Mecanismo De Acción

The mechanism of action of 1-(1,1,1-Trifluoropropan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoropropan-2-yl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparación Con Compuestos Similares

Structural Comparisons

Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines based on substituent type (). Key structural analogs include:

Key Differences :

- Substituent Type : Unlike aryl-substituted analogs (TFMPP, mCPP), the trifluoropropan-2-yl group in the target compound is an aliphatic chain, reducing aromatic interactions but increasing steric bulk.

Pharmacological Activity

Receptor Affinity and Selectivity

- TFMPP : Acts as a 5-HT1B/1C agonist with IC₅₀ <1 µM, suppressing locomotor activity in rats via serotoninergic pathways .

- mCPP : Shows mixed 5-HT receptor activity (5-HT2C > 5-HT1B) and induces anxiety-like effects .

Mechanistic Insights :

- Arylpiperazines (e.g., TFMPP) inhibit serotonin reuptake and modulate monoamine oxidase activity, whereas alkyl-substituted derivatives may prioritize enzyme inhibition (e.g., mutant IDH1 inhibitors in ) .

Cytotoxicity

- Derivatives like 1-(4-chlorobenzhydryl)piperazine benzamides exhibit cytotoxic effects against cancer cells (e.g., IC₅₀ <10 µM in liver and breast cancer lines) . The trifluoropropan-2-yl group’s metabolic stability could enhance anticancer potency by reducing oxidative dealkylation .

Metabolic and Physicochemical Properties

Metabolic Pathways

- Arylpiperazines : Undergo CYP3A4-mediated N-dealkylation to 1-aryl-piperazines, which are further hydroxylated by CYP2D6 .

- Alkylpiperazines : The trifluoropropan-2-yl group may resist oxidation, prolonging half-life. However, the propane chain could undergo β-oxidation or glucuronidation .

Physicochemical Properties

| Property | TFMPP | mCPP | This compound |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 2.5 | 3.1 (higher lipophilicity) |

| Solubility (Water) | Low | Moderate | Low (CF₃ increases hydrophobicity) |

| Metabolic Stability | Moderate (CYP2D6) | Moderate (CYP3A4) | High (resistant to oxidation) |

Actividad Biológica

1-(1,1,1-Trifluoropropan-2-yl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring substituted with a trifluoropropan-2-yl group, which contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against various bacterial strains. A study highlighted the synthesis of Mannich bases derived from piperazine that exhibited broad-spectrum antimicrobial activity, suggesting that modifications to the piperazine core can enhance efficacy against multidrug-resistant microbes .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| Mannich base derivatives | Antifungal | TBD | |

| Cinnamylpiperazines | Antimycobacterial | TBD |

Anticancer Activity

Piperazine derivatives have also been explored for their anticancer potential. Notably, compounds containing piperazine rings have shown promising results in inhibiting cancer cell proliferation. For example, a study reported that certain piperazine derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin . The anticancer mechanism is often linked to the ability of these compounds to induce apoptosis in cancer cells.

Table 2: Anticancer Efficacy of Piperazine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Chalcone-piperazine derivative | A549 | 0.19 | |

| Mannich bases | HeLa | 1.02 | |

| Gambogic acid derivative | A549 | 0.12 |

Neuroprotective Effects

Recent investigations into the neuroprotective properties of piperazine derivatives suggest that they may play a role in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert their effects .

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives for their biological activities. The study found that structural modifications significantly influenced both antimicrobial and anticancer activities. For example, the introduction of various substituents on the piperazine ring altered the interaction with biological targets, enhancing potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1,1,1-trifluoropropan-2-yl)piperazine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of piperazine with 1,1,1-trifluoropropan-2-yl halides. Key steps include:

- Using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reactivity .

- Purification via column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization .

- Elemental analysis and spectral techniques (¹H/¹³C NMR, IR) confirm structural integrity .

Q. How can the biological activity of this compound be preliminarily assessed in vitro?

- Methodological Answer :

- Antiplatelet activity : Use platelet aggregation assays (e.g., ADP-induced) with human platelet-rich plasma .

- Local anesthetic activity : Evaluate infiltration anesthesia in animal models (e.g., rat dorsal root ganglion) with lidocaine as a positive control .

- Toxicity screening via MTT assays on mammalian cell lines to assess IC₅₀ values .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify trifluoromethyl (-CF₃) protons (δ ~1.2–1.5 ppm) and piperazine ring protons (δ ~2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

- FT-IR : Detect N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while mitigating toxicity?

- Methodological Answer :

- Introduce β-cyclodextrin during synthesis to reduce toxicity via host-guest encapsulation, but note potential trade-offs in biological activity .

- Explore bioisosteric replacements (e.g., replacing CF₃ with CN or SO₂CF₃) to optimize lipophilicity (logP) and binding affinity .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT₁A) or enzymes (MAGL) .

Q. How do computational methods aid in predicting physicochemical properties and reactivity?

- Methodological Answer :

- pKa prediction : Tools like MoKa software model protonation states of piperazine derivatives, critical for solubility and membrane permeability .

- DFT calculations : Analyze electronic effects of the CF₃ group on reaction intermediates (e.g., transition states in nucleophilic substitutions) .

- MD simulations : Study solvent stability in CO₂ capture systems by modeling interactions with K₂CO₃ or PTFE membranes .

Q. What strategies resolve contradictions in biological data across studies (e.g., activity vs. toxicity)?

- Methodological Answer :

- Dose-response analysis : Use Hill plots to differentiate efficacy (EC₅₀) from toxicity (LD₅₀) .

- Meta-analysis : Compare datasets from similar assays (e.g., antiplatelet activity in [1] vs. [18]) while controlling for variables like cell type or solvent .

- Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with activity trends .

Q. How can advanced analytical techniques differentiate isomeric or polymorphic forms?

- Methodological Answer :

- Raman microspectroscopy : Resolve isomers (e.g., ortho/meta/para substitutions) using multivariate analysis (PCA-LDA) of spectral peaks .

- X-ray crystallography : Determine crystal packing and supramolecular interactions (e.g., hydrogen bonding in inclusion complexes) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-F⋯H interactions) influencing stability .

Q. What experimental designs validate dual pharmacological actions (e.g., antimicrobial and anti-inflammatory)?

- Methodological Answer :

- Dual-activity assays : Combine MIC (minimum inhibitory concentration) tests (against S. aureus/E. coli) with COX-2 inhibition assays .

- Polypharmacological profiling : Screen against receptor panels (e.g., TRPV1 and FAAH) using radioligand binding assays .

- In vivo models : Use murine infection-inflammation models to assess synergy between antimicrobial and anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.